molecular formula C15H17N3O B14659179 2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide CAS No. 50990-71-1

2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide

Cat. No.: B14659179
CAS No.: 50990-71-1
M. Wt: 255.31 g/mol
InChI Key: XMSKQAIEBZYOGY-UHFFFAOYSA-N
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Description

2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide is an organic compound that belongs to the class of amides This compound features a cyano group, an ethylamino group, and a methylphenyl group attached to a penta-2,4-dienamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the penta-2,4-dienamide backbone: This can be achieved through a condensation reaction between a suitable diene and an amide precursor.

    Introduction of the cyano group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.

    Attachment of the ethylamino group: This can be done through an amination reaction using ethylamine.

    Addition of the methylphenyl group: This step might involve a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-5-(methylamino)-5-(4-methylphenyl)penta-2,4-dienamide
  • 2-Cyano-5-(ethylamino)-5-(4-chlorophenyl)penta-2,4-dienamide
  • 2-Cyano-5-(ethylamino)-5-(4-methylphenyl)hex-2,4-dienamide

Uniqueness

2-Cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

50990-71-1

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-cyano-5-(ethylamino)-5-(4-methylphenyl)penta-2,4-dienamide

InChI

InChI=1S/C15H17N3O/c1-3-18-14(9-8-13(10-16)15(17)19)12-6-4-11(2)5-7-12/h4-9,18H,3H2,1-2H3,(H2,17,19)

InChI Key

XMSKQAIEBZYOGY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=CC=C(C#N)C(=O)N)C1=CC=C(C=C1)C

Origin of Product

United States

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